6-Hydroxymethylpterin

Descripción

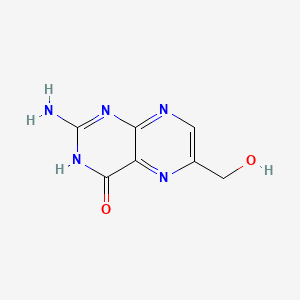

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-(hydroxymethyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1,13H,2H2,(H3,8,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWIBNWDLMIPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221395 | |

| Record name | 6-Hydroxymethylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-29-8 | |

| Record name | 6-(Hydroxymethyl)pterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxymethylpterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymethylpterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ranachrome 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ranachrome 3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxymethylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-hydroxy-6-hydroxymethyl-pteridin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYMETHYLPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O0I7Z5A0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of 6 Hydroxymethylpterin

Central Role in Tetrahydrofolate Biosynthesis

6-Hydroxymethylpterin and its derivatives are key intermediates in the synthesis of tetrahydrofolate (THF) and its related compounds. THF and its derivatives, collectively known as folates, are essential coenzymes in a wide array of metabolic reactions, including the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. ontosight.aiplos.orgresearchgate.netnih.govnih.gov

Identification as an Intermediate in Tetrahydrofolate Synthesis

Research has firmly identified 6-hydroxymethyl-7,8-dihydropterin (B3263101) as a crucial intermediate in the metabolic pathway leading to the synthesis of tetrahydrofolate. portlandpress.comacs.org This pterin (B48896) derivative is formed from GTP in a series of enzymatic steps. acs.org In plants, the synthesis of 7,8-dihydropteroate, a subsequent step in the pathway, occurs within the mitochondria and involves a bifunctional enzyme. embopress.orgnih.gov

Precursor to Folic Acid and Related Compounds

6-Hydroxymethyl-7,8-dihydropterin serves as a direct precursor to the pterin portion of folic acid and its derivatives. nih.govresearchgate.net The folate biosynthesis pathway, in which this compound is a key player, is essential for the survival of many microorganisms, making the enzymes in this pathway attractive targets for the development of antimicrobial drugs. nih.govresearchgate.net

De Novo Folate Synthesis in Microorganisms

Most microorganisms cannot uptake folates from their environment and therefore rely on their own de novo synthesis pathway. nih.govebi.ac.uktandfonline.comnih.govasm.org This pathway starts from guanosine (B1672433) triphosphate (GTP) and chorismate. nih.gov The pterin branch of this pathway leads to the formation of 6-hydroxymethyl-7,8-dihydropterin. nih.gov This compound is then utilized in subsequent steps to produce various folate derivatives. pnfs.or.kr The inability of humans to synthesize folates de novo highlights the potential of targeting this pathway for antimicrobial therapies. nih.govacs.org In some microorganisms like Plasmodium falciparum, the parasite responsible for malaria, the folate biosynthesis pathway is essential, and its enzymes, including those that act on this compound derivatives, are considered promising drug targets. nih.govproteopedia.orgmdpi.comresearchgate.net

Enzymatic Conversion Steps Involving 6-Hydroxymethyl-7,8-dihydropterin

The conversion of 6-hydroxymethyl-7,8-dihydropterin is a critical juncture in the folate biosynthetic pathway, involving phosphorylation catalyzed by a specific kinase.

The next step in the pathway is the phosphorylation of 6-hydroxymethyl-7,8-dihydropterin (HMDP). researchgate.netontosight.ai This reaction involves the transfer of a pyrophosphate group from ATP to HMDP, resulting in the formation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (HMDHP). researchgate.netproteopedia.orgontosight.aiproteopedia.org This pyrophosphorylation is an essential activation step, preparing the molecule for the subsequent condensation reaction. proteopedia.orgplos.org

The enzyme responsible for the phosphorylation of 6-hydroxymethyl-7,8-dihydropterin is 7,8-dihydro-6-hydroxymethylpterin pyrophosphokinase, commonly known as HPPK. plos.orgnih.govebi.ac.uktandfonline.comproteopedia.orgontosight.airesearchgate.netnih.gov HPPK belongs to the pyrophosphokinase class of enzymes and is assigned the EC number 2.7.6.3. plos.orgtandfonline.commdpi.comresearchgate.netgenome.jp It catalyzes the Mg2+-dependent transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin. researchgate.netproteopedia.orggenome.jpnih.gov

The reaction mechanism of HPPK has been studied extensively. It follows an ordered kinetic mechanism where ATP binds to the enzyme first, which induces a conformational change in the enzyme's flexible loop regions, creating the binding site for 6-hydroxymethyl-7,8-dihydropterin. nih.govresearchgate.netnih.gov Two magnesium ions are crucial for the catalytic activity, bridging the phosphate (B84403) groups of ATP to the enzyme. nih.gov

In different organisms, HPPK can exist as a monofunctional protein or as part of a multifunctional enzyme complex. ebi.ac.ukgenome.jp For instance, in Escherichia coli, HPPK is a monomeric protein. embopress.orgnih.govnih.gov In contrast, in the malaria parasite Plasmodium falciparum and the bacterium Francisella tularensis, HPPK is fused with dihydropteroate (B1496061) synthase (DHPS), the next enzyme in the pathway, to form a bifunctional enzyme. proteopedia.orgplos.orgnih.gov In Saccharomyces cerevisiae, it is part of a trifunctional protein that also includes dihydroneopterin aldolase (B8822740) activity. researchgate.netgenome.jp

Table 1: Characteristics of 7,8-Dihydro-6-hydroxymethylpterin Pyrophosphokinase (HPPK)

| Feature | Description | References |

|---|---|---|

| Enzyme Name | 7,8-Dihydro-6-hydroxymethylpterin pyrophosphokinase | plos.orgnih.govebi.ac.uktandfonline.comproteopedia.orgontosight.airesearchgate.netnih.gov |

| Abbreviation | HPPK | plos.orgnih.govebi.ac.uktandfonline.comproteopedia.orgontosight.airesearchgate.netnih.gov |

| EC Number | 2.7.6.3 | plos.orgtandfonline.commdpi.comresearchgate.netgenome.jp |

| Substrates | 6-hydroxymethyl-7,8-dihydropterin, ATP | researchgate.netproteopedia.orggenome.jpnih.gov |

| Products | 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, AMP | portlandpress.comresearchgate.netplos.org |

| Cofactor | Mg2+ | researchgate.netproteopedia.orggenome.jpnih.gov |

| Kinetic Mechanism | Ordered Bi Bi, with ATP binding first | nih.govresearchgate.netnih.gov |

| Structural Features | Monomeric in E. coli, bifunctional with DHPS in P. falciparum and F. tularensis, trifunctional in S. cerevisiae | researchgate.netembopress.orgproteopedia.orgplos.orgnih.govgenome.jpnih.govnih.gov |

Catalysis by 7,8-Dihydro-6-hydroxymethylpterin Pyrophosphokinase (HPPK, EC 2.7.6.3)

HPPK Activity and Kinetics

6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is the enzyme responsible for the pyrophosphorylation of 6-hydroxymethyl-7,8-dihydropterin (HMDP). nih.govacs.org This reaction involves the transfer of a pyrophosphate group from ATP to HMDP, yielding 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and AMP. nih.gov This step is a key transformation in the folic acid biosynthesis pathway. nih.gov

Kinetic studies using stopped-flow methods have revealed a biphasic behavior in the enzyme's fluorescence upon substrate binding. nih.gov An initial increase in fluorescence is associated with the binding of HMDP, followed by a decrease that corresponds to a slow event occurring after the chemical reaction. nih.gov Isothermal titration calorimetry has shown that the product, DHPPP, can bind to the HPPK apoenzyme with a high affinity, having an equilibrium dissociation constant (Kd) of 0.2 µM. nih.gov

| Parameter | Value | Organism | Conditions | Reference |

| Kd (DHPPP) | 0.2 µM | Escherichia coli | nih.gov | |

| Kd (ATP) | 2.6–4.5 µM | Escherichia coli | With Mg²+ | plos.org |

| Kd (AMPCPP) | 0.08–0.45 µM | Escherichia coli | With Mg²+ | plos.org |

| Kd (HMDP) | 0.036–0.17 µM | Escherichia coli | With Mg²+ and AMPCPP | plos.org |

| Kd (8-mercaptoguanine) | ~13 µM | Staphylococcus aureus | plos.org | |

| IC₅₀ (HP₄A) | 0.44 µM | Escherichia coli | acs.org | |

| Kd (HP₄A) | 0.47 µM | Escherichia coli | With Mg²+ | acs.org |

| IC₅₀ (HP₃A) | 1.27 µM | Escherichia coli | acs.org | |

| Kd (HP₃A) | 4.25 µM | Escherichia coli | With Mg²+ | acs.org |

| IC₅₀ (8-mercaptoguanine) | ~41 µM | Staphylococcus aureus | researchgate.net | |

| KM (7,8-dihydroneopterin) | 2.3 μM | Pneumocystis carinii | uniprot.org | |

| KM (6-hydroxymethyl-7,8-dihydropterin) | 3.6 μM | Pneumocystis carinii | uniprot.org | |

| IC₅₀ (CD15-3) | 36.46 µM | Escherichia coli | biorxiv.org |

Genetic Encoding of HPPK (e.g., folK, sulD)

The gene encoding 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is commonly known as folK in many bacteria, including Escherichia coli. wikipedia.orgresearchgate.netebi.ac.uknih.gov In some bacteria, such as Streptococcus pneumoniae, this enzyme is encoded by the sulD gene. wikipedia.orgnih.gov These genes are essential for the de novo synthesis of folate. nih.gov In S. pneumoniae, the sulD gene is part of an operon that includes other genes involved in folate biosynthesis, such as sulA, which encodes dihydropteroate synthase. nih.gov In some cases, phytoplasma have been found to contain pseudogenes of folK and folP, indicating a loss of function for de novo folate biosynthesis and a reliance on the host for preformed folate. researchgate.net

HPPK from Diverse Organisms (Escherichia coli, Pneumocystis carinii, Plasmodium falciparum, Staphylococcus aureus)

HPPK is a well-studied enzyme across various organisms, revealing both conserved features and notable differences.

Escherichia coli : The HPPK from E. coli is the most extensively studied and serves as a model for understanding the enzyme's structure and function. nih.gov It is a monomeric protein with a molecular mass of approximately 18 kDa. nih.gov The enzyme has a fixed order of substrate binding, where ATP binds first, followed by HMDP. nih.gov

Pneumocystis carinii : In this fungal pathogen, HPPK is part of a multifunctional enzyme. wikipedia.orgebi.ac.ukebi.ac.uk The gene, known as fas, encodes a single polypeptide with three enzymatic functions: dihydroneopterin aldolase, HPPK, and dihydropteroate synthase (DHPS). ebi.ac.ukyeastgenome.org The HPPK domain is located centrally within this multifunctional protein. wikipedia.orgebi.ac.uk

Plasmodium falciparum : The malaria parasite P. falciparum also possesses a bifunctional HPPK-DHPS enzyme. nih.govnih.govmalariaworld.org The genes encoding these two enzymes are fused into a single open reading frame. plos.orgresearchgate.net Structural studies of the P. falciparum enzyme have provided insights into the basis of sulfa drug resistance. nih.govmalariaworld.org The distance between the HPPK and DHPS active sites is approximately 40 Å. researchgate.net

Staphylococcus aureus : HPPK from the pathogenic bacterium S. aureus (SaHPPK) has been a focus of structural and biophysical studies to identify novel inhibitors. nih.govplos.org The enzyme catalyzes the pyrophosphoryl transfer from ATP to HMDP. nih.govmonash.edu Researchers have successfully crystallized SaHPPK and identified inhibitors like 8-mercaptoguanine. plos.orgnih.gov

| Organism | Enzyme Structure | Gene(s) | Key Features | Reference |

| Escherichia coli | Monomeric | folK | Most intensively studied HPPK; ordered substrate binding. | nih.govebi.ac.uk |

| Pneumocystis carinii | Multifunctional (with DHPS and dihydroneopterin aldolase) | fas | HPPK is the central domain of a trifunctional protein. | wikipedia.orgebi.ac.ukebi.ac.uk |

| Plasmodium falciparum | Bifunctional (with DHPS) | Fused hppk-dhps gene | Target for antimalarial sulfa drugs; active sites are ~40 Å apart. | nih.govnih.govresearchgate.net |

| Staphylococcus aureus | Monomeric | folK | Target for novel antibacterial agents; 8-mercaptoguanine identified as an inhibitor. | nih.govplos.orgnih.gov |

HPPK as a Therapeutic Target for Antimicrobial Agents

The folate biosynthesis pathway is an attractive target for antimicrobial drugs because it is essential for microorganisms but absent in mammals, who obtain folates from their diet. acs.orgacs.orgebi.ac.ukcancer.gov HPPK, as a key enzyme in this pathway, represents a novel and underexploited target for the development of new antibiotics. acs.orgresearchgate.netresearchgate.netmonash.educancer.govnih.govnih.gov

Inhibitors of other enzymes in the folate pathway, such as dihydrofolate reductase and dihydropteroate synthase, are already in clinical use. acs.org However, the rise of antibiotic resistance has created an urgent need for new therapeutic strategies. acs.org Targeting HPPK offers a promising approach to combat resistant strains of bacteria. monash.edu

Researchers have developed various small-molecule inhibitors of HPPK, including bisubstrate analogues that mimic the transition state of the reaction. acs.orgresearchgate.netnih.gov These inhibitors have shown high affinity for HPPK, with some compounds exhibiting Kd values as low as 50 nM. cancer.gov The development of potent and selective HPPK inhibitors is an active area of research with the potential to yield a new class of broad-spectrum antimicrobial agents. cancer.govbiorxiv.org

Subsequent Condensation with para-Aminobenzoic Acid (pABA) by Dihydropteroate Synthase (DHPS)

Following the synthesis of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) by HPPK, the next step in the folate pathway is its condensation with para-aminobenzoic acid (pABA). researchgate.net This reaction is catalyzed by dihydropteroate synthase (DHPS, EC 2.5.1.15), another crucial enzyme in this pathway. ebi.ac.ukwikipedia.orgnih.gov

The reaction catalyzed by DHPS results in the formation of 7,8-dihydropteroate and pyrophosphate. ebi.ac.ukebi.ac.ukresearchgate.net The mechanism is an Sɴ1 reaction where DHPPP first binds to DHPS, followed by the elimination of its pyrophosphate group. ebi.ac.uk This creates a stabilized cationic intermediate, which then binds to pABA to form the final product. ebi.ac.uk

DHPS is the target of sulfonamide antibiotics, which are structural analogues of pABA and act as competitive inhibitors. researchgate.netwikipedia.org Like HPPK, DHPS is absent in mammals, making it an excellent target for antimicrobial therapy. ebi.ac.ukwikipedia.org In some organisms, such as Plasmodium falciparum and Francisella tularensis, HPPK and DHPS are fused into a single bifunctional enzyme. nih.govplos.orgscispace.com

Broader Pterin Metabolism Interconnections

The metabolism of this compound is not an isolated pathway but is interconnected with other significant metabolic routes, including the synthesis of other essential pterin-based cofactors.

Linkage to Tetrahydrobiopterin (B1682763) Synthesis

6-hydroxymethyl-dihydropterin (H₂-HMPt) serves as a bridge between the folate and tetrahydrobiopterin (BH₄) synthesis pathways. nih.gov Dihydroneopterin aldolase (FolB) can catalyze the cleavage of the side chain of dihydroneopterin to produce H₂-HMPt. nih.gov In some bacteria that lack the folB gene, a paralog of 6-pyruvoyltetrahydropterin synthase (PTPS) can convert dihydroneopterin triphosphate directly to 6-hydroxymethyl-dihydropterin, bypassing the FolB step. asm.orgresearchgate.net

Furthermore, there is evidence of interconversion between different pterin forms. For instance, 6-biopterin (B1667280) can be converted to this compound through chemical modification. pnas.org The biosynthesis of tetrahydromonapterin (H₄-MPt), a cofactor for phenylalanine hydroxylase in some bacteria, can also be linked to the folate pathway through intermediates like dihydroneopterin triphosphate. nih.gov This highlights the metabolic flexibility and interconnectedness of pterin metabolism within the cell.

Interplay with Other Pterin Derivatives

This compound is a key intermediate in the biosynthesis and metabolism of various pterin derivatives. Its interactions are crucial for the synthesis of essential cofactors. In many microorganisms, 6-hydroxymethyl-7,8-dihydropterin serves as a substrate for the enzyme 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK). expasy.orgebi.ac.ukwikipedia.org This enzyme catalyzes the transfer of a pyrophosphate group from ATP to form 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate, a critical step in the de novo biosynthesis of dihydrofolate. expasy.orgebi.ac.uk Similarly, in archaea, an enzyme known as this compound diphosphokinase (MptE) is involved in the formation of 6-hydroxymethyl-7,8-dihydropterin diphosphate (B83284) (6-HMDP), which is a precursor to the pterin moiety of cofactors like tetrahydrofolate and tetrahydromethanopterin. ebi.ac.uk

The metabolism of pterin precursors can lead to the formation of various pteridine (B1203161) derivatives. For instance, in breast cancer cell models, while several pteridines like 6-biopterin, neopterin (B1670844), and monapterin were not significantly metabolized, pterin dosing resulted in the production of isoxanthopterin. mst.edu this compound itself was detected at consistent concentrations across different experimental conditions in these cell models, suggesting it may be a terminal endpoint in certain pathways or not actively transported into the cells for further metabolism. mst.edu The broader pterin metabolic network involves the conversion of guanosine triphosphate (GTP) to 7,8-dihydroneopterin (B1664191) triphosphate, a precursor for both tetrahydrobiopterin (BH4) and neopterin. researchgate.net BH4 is a vital cofactor for several hydroxylases involved in neurotransmitter synthesis and is regenerated through pathways involving enzymes like dihydropteridine reductase. researchgate.netwikipedia.org The interplay within this network is complex; for example, tetrahydrobiopterin can suppress the activity of GTP cyclohydrolase I, a key enzyme in neopterin production. nih.gov

The following table summarizes the key enzymes involved in the metabolism of this compound and related pterin derivatives.

| Enzyme | Gene (Bacterial) | Substrate(s) | Product(s) | Function |

| 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (HPPK) | folK or sulD | 6-hydroxymethyl-7,8-dihydropterin, ATP | 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate, AMP | Catalyzes the first step in the three-step pathway leading to 7,8 dihydrofolate in microorganisms. expasy.orgwikipedia.org |

| This compound diphosphokinase (MptE) | mptE | 6-hydroxymethyl-7,8-dihydropterin, ATP | 6-hydroxymethyl-7,8-dihydropterin diphosphate (6-HMDP) | Precursor synthesis for tetrahydrofolate and tetrahydromethanopterin in archaea. ebi.ac.uk |

| Dihydropteroate synthetase | - | Pteridine, 4-aminobenzoic acid | Dihydrofolic acid | Intermediate step in dihydrofolic acid biosynthesis in many microorganisms. wikipedia.org |

| GTP cyclohydrolase I | - | Guanosine triphosphate (GTP) | 7,8-dihydroneopterin triphosphate | Committing step in tetrahydrobiopterin (BH4) and neopterin synthesis. researchgate.netnih.gov |

| Dihydropteridine reductase (DHPR) | - | q-dihydrobiopterin, NAD(P)H | Tetrahydrobiopterin (BH4), NAD(P)+ | Part of the recycling pathway for the essential cofactor BH4. researchgate.netmdpi.com |

Characterization as a Folate Degradation Product in Cancer Cells

This compound has been identified as a characteristic degradation product of folic acid in various cancer cell lines. researchgate.net This blue fluorescent compound is notably excreted in the urine of cancer patients, suggesting its potential as a biomarker. researchgate.net Studies have shown a significantly higher excretion of this pterin in the urine of individuals with cancer compared to healthy controls. researchgate.net The process of folic acid degradation to this compound or the related pterin-6-aldehyde in cancer cells appears to be a metabolic pathway. nih.gov

Research using isogenic breast cancer cell models has provided further insight. In these models, higher levels of folic acid led to increased formation and excretion of pteridine derivatives. researchgate.net Specifically, downstream products of folic acid metabolism, including 6-carboxypterin and this compound, were observed to have altered extracellular levels. mst.edu The metabolic conversion of folic acid to pterin in breast cancer cells is thought to proceed primarily through an enzymatic pathway involving dihydrofolic acid as an intermediate, rather than through non-enzymatic processes. mst.edu

However, the specificity of this folate degradation to cancer cells has been a subject of investigation. Some research has demonstrated that normal human skin fibroblasts in culture are also capable of degrading folic acid to pterin-6-aldehyde or a very similar compound, suggesting this may be a property of the normal cells themselves. nih.gov In cancer cells, folate metabolism is often dysregulated. researchgate.netmdpi.com For example, interfering with folate metabolism within the mitochondria can lead to the degradation of the folate pool in the cytosol. cornell.eduescholarship.org This degradation is exacerbated by the chemotherapy drug methotrexate (B535133), which inhibits the enzyme dihydrofolate reductase (DHFR). cornell.eduescholarship.org This process can lead to an accumulation of folate degradation byproducts. cornell.edu

The table below presents findings from studies on this compound in the context of cancer.

| Finding | Cell/Sample Type | Implication |

| Identified as a characteristic folate degradation product. researchgate.net | Various cancer cells in tissue culture | Suggests a specific metabolic alteration in cancer cells. |

| Uniquely excreted in the urine of patients with cancer. researchgate.net | Urine from cancer patients | Potential as a non-invasive biomarker for malignancy. researchgate.net |

| Significantly increased urinary excretion compared to controls. researchgate.net | Urine from cancer patients vs. healthy controls | Reinforces its association with the presence of solid tumors. |

| Folic acid dosing increases excretion of pteridine derivatives. researchgate.net | Human breast cancer cells | Demonstrates that folic acid is a primary driver for the dysregulated pteridine metabolism in breast cancer. researchgate.net |

| Degradation of folic acid to pterin-6-aldehyde also observed in normal cells. nih.gov | Normal human skin fibroblasts | Questions the absolute cancer-specificity of this metabolic pathway. |

| Detected in extracellular media of breast cancer cells, but not significantly metabolized further. mst.edu | Isogenic breast cancer cell model | May represent a terminal endpoint in the pteridine biosynthetic pathway in these cells. mst.edu |

Biological Significance and Functional Roles of 6 Hydroxymethylpterin

Role as an Enzymatic Cofactor or Precursor

6-Hydroxymethylpterin is a key intermediate in the de novo biosynthesis of folates, a family of essential cofactors. expasy.orgnih.gov While not a direct enzymatic cofactor in its most common oxidized form, its reduced derivative, 7,8-dihydro-6-hydroxymethylpterin, serves as a crucial precursor. expasy.orgdrugbank.com This molecule is the substrate for the enzyme 7,8-dihydro-6-hydroxymethylpterin pyrophosphokinase (HPPK), also known as FolK. expasy.orgdrugbank.comasm.org HPPK catalyzes the transfer of a pyrophosphate group from ATP to 7,8-dihydro-6-hydroxymethylpterin. expasy.orgdrugbank.comgenome.jp

This reaction yields 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), another critical intermediate. expasy.orgnih.govdrugbank.com Subsequently, the enzyme dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of DHPPP with para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate. nih.govdrugbank.comdrugbank.com This sequence of reactions is a fundamental part of the pathway that ultimately produces tetrahydrofolate. nih.gov In some organisms, such as the malaria parasite Plasmodium vivax and certain fungi, the HPPK and DHPS enzymes are fused into a single bifunctional protein. nih.govuniprot.org In bacteria like Escherichia coli, they are monofunctional enzymes. asm.orgresearchgate.net

The formation of 6-hydroxymethyl-7,8-dihydropterin itself is catalyzed by dihydroneopterin aldolase (B8822740), which converts 7,8-dihydroneopterin (B1664191) into 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde. researchgate.netuniprot.org Because most microorganisms rely on this pathway to synthesize their own folates, the enzymes involved, including HPPK, are significant targets for antimicrobial drugs like sulfonamides. expasy.orgebi.ac.uk

| Enzyme | Gene (E. coli) | Substrate | Product | Function in Folate Pathway |

|---|---|---|---|---|

| Dihydroneopterin aldolase (DHNA) | - | 7,8-Dihydroneopterin | 6-Hydroxymethyl-7,8-dihydropterin | Produces the direct precursor for HPPK. researchgate.netuniprot.org |

| 7,8-dihydro-6-hydroxymethylpterin pyrophosphokinase (HPPK) | folK | 6-Hydroxymethyl-7,8-dihydropterin | 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | Catalyzes the first committed step in the sub-pathway leading to dihydrofolate. expasy.orgdrugbank.com |

| Dihydropteroate synthase (DHPS) | folP | 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) | 7,8-Dihydropteroate | Condenses the pterin (B48896) intermediate with pABA. drugbank.comdrugbank.com |

Participation in Core Cellular Metabolic Processes

This compound's primary role in core cellular metabolism is as an intermediate in the biosynthesis of tetrahydrofolate and its derivatives (collectively known as folates). researchgate.netebi.ac.uk Tetrahydrofolate is an essential cofactor that facilitates the transfer of one-carbon units in a multitude of metabolic reactions. nih.govresearchgate.net These reactions are fundamental for the synthesis of critical cellular building blocks, including purines (the basis of adenine (B156593) and guanine (B1146940) in DNA and RNA), thymidylate (a necessary component of DNA), and several amino acids such as methionine and glycine. nih.govresearchgate.netnih.gov

The metabolic pathway involving this compound is therefore indispensable for DNA synthesis, repair, and methylation. nih.gov Evidence also points to a side-activity of the enzyme ketopantoate hydroxymethyltransferase (PanB) in E. coli, which can cleave 5,10-methylene-tetrahydrofolate, leading to the accumulation of this compound. frontiersin.org This suggests a potential link between folate metabolism and pantothenate (Vitamin B5) synthesis. frontiersin.org

Recent metabolic studies have also detected this compound in the extracellular media of human breast cancer cell lines. mst.edu Folic acid dosing was found to increase the extracellular levels of several pteridine (B1203161) derivatives, including this compound, in a dose-dependent manner. mst.edu This suggests a dysregulation of folate metabolism in cancer cells, leading to the excretion of these intermediates. mst.edu

Clinical and Biomedical Relevance of 6 Hydroxymethylpterin

Association with Malignancies and Cancer Pathophysiology

A substantial body of research has demonstrated a significant increase in the urinary excretion of 6-Hydroxymethylpterin in patients with various types of cancer when compared to healthy individuals or patients with non-malignant diseases. nih.govnih.govnih.gov Studies have reported that cancer patients can excrete three to twenty times more this compound than their healthy counterparts. nih.govnih.gov For instance, one study involving 120 cancer patients found significantly higher urinary levels, ranging from 0.3 to 2.0 micrograms per milliliter (µg/mL), compared to a mean level of 0.121 µg/mL in 30 healthy subjects and 0.134 µg/mL in 19 patients with non-malignant conditions. nih.gov This elevated excretion has been observed across a variety of solid tumors, including breast and lung cancer, as well as in brain tumors. researchgate.netresearchgate.net A highly significant increase (P<0.0001) in the excretion of this pterin (B48896) has been noted in cancer patients versus a control group. researchgate.netresearchgate.net

Table 1: Urinary this compound Levels in Different Cohorts

| Cohort | Number of Subjects | Mean Urinary this compound Level (µg/mL) | Range (µg/mL) |

|---|---|---|---|

| Healthy Controls | 30 | 0.121 | - |

| Non-Malignant Diseases | 19 | 0.134 | - |

| Cancer Patients | 120 | - | 0.3 - 2.0 |

Data sourced from Rao KN, et al. Cancer. 1981. nih.gov

The levels of urinary this compound have been shown to correlate with the total tumor load in cancer patients. nih.gov This suggests that the amount of this compound excreted in the urine can reflect the extent of the disease. In experimental models, such as the induction of Yoshida ascites tumors in rats, maximal tumor growth was associated with a forty-fold increase in urinary this compound excretion. nih.gov This correlation is crucial as it implies that monitoring the levels of this pteridine (B1203161) could provide insights into the progression of the cancer. The concept of using biomarkers to assess tumor burden is well-established, with circulating tumor DNA (ctDNA) levels also showing a direct correlation with tumor burden and serving as a surrogate marker for tumor progression and regression. semanticscholar.orgmdpi.comresearchgate.net

One of the most significant clinical applications of measuring urinary this compound is in monitoring the effectiveness of chemotherapy, particularly in leukemias. nih.govnih.gov In patients with Acute Myeloblastic Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), a direct and strong correlation has been observed between urinary this compound levels and the percentage of blast cells. nih.govnih.gov Successful treatment leading to remission is marked by a rapid decrease in the urinary excretion of this compound. nih.gov Conversely, a relapse of the disease is associated with a rise in its levels. nih.gov This makes the non-invasive determination of urinary this compound a reliable and accurate index for monitoring the status of the disease during treatment and for assessing the condition of residual extramedullary leukemic infiltration. nih.govnih.gov

Table 2: Correlation of Urinary this compound with Leukemia Status

| Clinical Status | Urinary this compound Levels | Correlation with Blast Cells |

|---|---|---|

| Active Disease | High | Strong positive correlation |

| Remission | Rapid decrease | Strong positive correlation |

| Relapse | Increase | Strong positive correlation |

Based on findings from Trehan S, et al. Cancer. 1982 & Rao KN, et al. Cancer. 1983. nih.govnih.gov

The consistent observation of elevated this compound in the urine of cancer patients has led to the exploration of its potential as a diagnostic and prognostic biomarker. researchgate.netjcadonline.com A good biomarker should be specific to a particular tumor type, sensitive enough for early detection, and its concentration should reflect the disease stage and response to therapy. nih.govleicabiosystems.com While this compound shows promise, further research is needed to fully establish its biological significance in cancer metabolism and progression. researchgate.net The development of pteridine derivatives as cancer biomarkers has been challenging, but the unique excretion of this compound in cancer patients warrants further investigation into its value for diagnosis, monitoring treatment response, and predicting patient outcomes. researchgate.net

This compound has been identified as a characteristic folate degradation product of various cancer cells in tissue culture. researchgate.netresearchgate.net Folate and its derivatives are crucial for essential biological processes such as DNA synthesis and repair, which are often dysregulated in cancer. researchgate.netnih.gov Some studies have suggested that the degradation of folic acid to pterin-6-aldehyde (which can be interconverted with this compound) is a property of tumor cells. nih.gov However, other research indicates that normal cells, like human skin fibroblasts in culture, can also degrade folic acid to a similar substance. nih.gov In breast cancer cells, higher levels of folic acid lead to an increased formation and excretion of pteridine derivatives, including this compound. researchgate.netmst.edu This dysregulated pteridine metabolism in cancer provides an in vitro basis for the elevated levels of these compounds observed in the urine of cancer patients. mst.edu

The folate pathway is a well-established target for cancer chemotherapy, with drugs like methotrexate (B535133) inhibiting dihydrofolate reductase. nih.gov The finding that cancer cells excrete folate degradation products like this compound has potential implications for targeted therapies. researchgate.net Understanding the dysregulation of folate metabolism in cancer, which leads to the increased excretion of such pteridines, could open new avenues for therapeutic intervention. For instance, enzymes in the folate biosynthesis pathway, such as 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), which is absent in humans, are being explored as drug targets in pathogens like the malaria parasite. nih.govmdpi.comresearchgate.net While not a direct target in human cancers, the metabolic context in which this compound is produced could inform the development of novel strategies that exploit the unique metabolic vulnerabilities of cancer cells related to folate processing.

Cellular Transport Mechanisms

The movement of this compound across cellular membranes is a critical aspect of its biological activity and relevance. Research into its transport mechanisms has primarily utilized human lymphoblastoid cell lines, providing a detailed model of its influx and efflux dynamics.

Influx and Efflux Routes in Human Lymphoblastoid Cells

Studies using CCRF-CEM human lymphoblastoid cells have identified specific pathways for the transport of unconjugated pteridines, with this compound serving as a key model compound. nih.gov

The influx of this compound into these cells occurs through a defined mechanism characterized by a Michaelis-Menten constant (Km) of 66.7 µM and a maximum velocity (Vmax) of 0.077 nmol/min per mg of cellular protein. nih.govresearchgate.netresearchgate.net This suggests a carrier-mediated transport system. The uptake process is noted to be somewhat sensitive to metabolic inhibitors, indicating a dependency on cellular energy production. nih.govresearchgate.net

Efflux of this compound from the cell is a rapid process that appears to operate via at least two distinct routes. nih.gov

Route 1: This pathway accounts for approximately half of the total efflux. nih.gov It is characterized by its inhibition by pterins present in the extracellular environment and demonstrates properties similar to the influx system, including its sensitivity to metabolic inhibitors and its specificity for pteridine structures. nih.gov

Route 2: The second pathway is responsible for the remainder of the efflux and is distinguished by its relative insensitivity to metabolic inhibition. nih.gov

In contrast, the transport of the well-known antifolate methotrexate in the same CCRF-CEM cell line involves a single influx route but proceeds via three different efflux routes, highlighting the unique transport characteristics of different classes of compounds. nih.gov

Specificity of Transport System for Pteridine Structures

The transport system responsible for the uptake of this compound in human lymphoblastoid cells exhibits a marked specificity for the structure of the pteridine molecule, particularly the substituent at the 6-position. nih.gov

Research suggests that a shared pathway is utilized for the uptake of pterins that either have no substituent at the 6-position or have small groups such as methyl, hydroxyl, or formyl groups in this location. nih.govresearchgate.net This is supported by their competitive inhibition constants (Ki), which fall within a similar range. nih.gov However, the affinity of the transport system decreases significantly as the size of the substituent at the 6-position increases. nih.govresearchgate.net For example, neopterin (B1670844) and biopterin, which have larger side chains, exhibit lower affinity for the carrier. nih.gov Similarly, pterins with substitutions at the 7-position or at both the 6- and 7-positions show reduced affinity. nih.gov 6-Carboxypterin also has a very low affinity for this transport system. nih.govresearchgate.net

The table below summarizes the affinity of various pteridine derivatives for the this compound transport system in CCRF-CEM cells.

| Compound | Position of Substituent(s) | Affinity (Ki in µM) |

| Pterin | None | 25 - 77 |

| 6-Methylpterin | 6 | 25 - 77 |

| 6-Hydroxypterin | 6 | 25 - 77 |

| 6-Formylpterin | 6 | 25 - 77 |

| Neopterin | 6 | 250 - 300 |

| Biopterin | 6 | 250 - 300 |

| 6-Carboxypterin | 6 | > 500 |

| 7-Substituted Derivatives | 7 | Low Affinity |

| 6,7-Di-substituted Derivatives | 6, 7 | Low Affinity |

| Data sourced from studies on CCRF-CEM human lymphoblastoid cells. nih.govresearchgate.net |

Inhibition of Transport by Other Pterins and Metabolic Modulators

The transport of this compound can be significantly influenced by the presence of other pterins and various metabolic modulators.

As detailed in the specificity section, other unconjugated pterins can act as competitive inhibitors for the transport system. nih.gov The degree of inhibition is directly related to their structural similarity and affinity for the transport carrier. nih.gov

The influx process is also affected by metabolic inhibitors, particularly those that uncouple oxidative phosphorylation, suggesting that the transport is at least partially dependent on cellular energy. nih.govresearchgate.net

Furthermore, certain non-pteridine compounds can modulate transport. Adenine (B156593) has been shown to be a potent inhibitor of both the influx and efflux of this compound, with a Ki of 10.6 µM for the uptake process. nih.gov However, evidence suggests that adenine does not utilize the same transport system as the unconjugated pteridines. nih.gov In contrast, the folate analog methotrexate and folic acid itself show little to no affinity for the transport routes used by this compound, indicating a high degree of selectivity of the carrier system. nih.gov

The table below lists various inhibitors and their effect on this compound transport.

| Inhibitor | Class | Effect on Transport | Ki for Influx (µM) |

| Uncouplers of Oxidative Phosphorylation | Metabolic Inhibitor | Inhibition | Not specified |

| Adenine | Purine Base | Significant Inhibition | 10.6 |

| Methotrexate | Folate Analog | Little to no affinity | Not applicable |

| Folic Acid | Vitamin | Little to no affinity | Not applicable |

| Data sourced from studies on CCRF-CEM human lymphoblastoid cells. nih.gov |

Advanced Research Methodologies for 6 Hydroxymethylpterin Analysis

Chromatographic and Spectroscopic Quantification Techniques

High-Performance Liquid Chromatography (HPLC) for Pterin (B48896) Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pteridines, including 6-hydroxymethylpterin. The method's adaptability allows for various detection techniques, most notably fluorescence and electrochemical detection, which capitalize on the intrinsic properties of pterin compounds. For instance, pterins exhibit native fluorescence with excitation wavelengths typically between 325–370 nm and emission wavelengths in the range of 400–460 nm, enabling sensitive detection. mdpi.com

Reversed-phase HPLC, often employing C18 columns, is a common approach for separating pteridines. The mobile phase composition is critical for achieving optimal separation and can be manipulated to resolve structurally similar pterins. For example, an isocratic elution with a mobile phase containing sodium phosphate (B84403), citric acid, and ion-pairing reagents can be used to separate various pteridine (B1203161) derivatives. nih.gov The inclusion of antioxidants, such as dithiothreitol (B142953) (DTT), in the mobile phase is also a common practice to maintain the stability of reduced pteridines during analysis. nih.gov

HPLC-Mass Spectrometry (HPLC-MS/MS) for Simultaneous Pterin Detection

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific platform for the simultaneous analysis of multiple pterins, including this compound, in complex biological matrices like urine and cerebrospinal fluid. mdpi.comnih.govnih.gov This technique is particularly valuable for "pterinomics," the comprehensive profiling of pteridine derivatives. researchgate.net

A typical HPLC-MS/MS workflow involves a simple sample preparation step, which may include oxidation, filtration, and dilution, followed by chromatographic separation and mass spectrometric detection. nih.gov The use of stable isotope-labeled internal standards is often incorporated to ensure accurate quantification. nih.gov HPLC-MS/MS methods have been developed to quantify a panel of pteridines, demonstrating excellent sensitivity with low limits of detection (LOD), often in the picogram per milliliter (pg/mL) range. nih.gov For instance, a method for analyzing natural pteridines in tomato samples reported the detection and quantification of this compound. rsc.org

| Compound | Linear Range (nmol/L) | Total Analytical Imprecision (%) |

|---|---|---|

| BH4 | 3 - 200 | < 14.4 |

| BH2 | 3 - 200 | < 14.4 |

| Neopterin (B1670844) | 3 - 200 | < 14.4 |

| Sepiapterin | 3 - 200 | < 14.4 |

Capillary Electrophoresis-Laser Induced Fluorescence (CE-LIF)

Capillary electrophoresis coupled with laser-induced fluorescence detection (CE-LIF) is a powerful analytical technique renowned for its high separation efficiency, minimal sample consumption, and exceptional sensitivity, reaching sub-nanomolar detection limits. nih.gov This makes it particularly well-suited for the analysis of pterins like this compound, which are often present in low concentrations in biological samples. mdpi.com

The inherent fluorescence of pterins allows for their direct detection without the need for derivatization. mdpi.com In a CE-LIF system, a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte. The application of a high voltage creates an electroosmotic flow, and charged molecules migrate according to their electrophoretic mobility, resulting in separation. A laser excites the fluorescent analytes as they pass a detection window, and the emitted fluorescence is captured by a detector. mdpi.com The separation can be optimized by adjusting parameters such as the buffer composition, pH, and applied voltage. mdpi.com

Stability Assessment for Analytical Work (e.g., Degradation Rates, Storage Conditions)

The stability of this compound and other pteridines is a critical consideration for accurate analytical measurements. Pteridines are susceptible to degradation, particularly through oxidation and photolysis. Therefore, proper sample handling and storage are paramount. nih.gov

Studies have shown that the stability of analytes in biological samples is highly dependent on storage temperature. For many compounds, storage at lower temperatures, such as -20°C or -40°C, significantly slows down degradation compared to refrigeration or room temperature. nih.gov For example, the stability of synthetic cathinones in urine was significantly better when samples were stored frozen. nih.gov While specific long-term stability data for this compound is not extensively detailed in the provided context, the general principles of storing biological samples for the analysis of labile compounds apply. It is recommended to store samples in the dark and at low temperatures to minimize degradation. The inclusion of antioxidants during sample preparation and analysis can also help preserve the integrity of reduced pteridines. nih.gov

Enzymatic Assays for Compound Activity and Inhibition Studies

Enzymatic assays are fundamental for characterizing the activity of enzymes that utilize this compound as a substrate and for screening potential inhibitors. Key enzymes in the folate biosynthetic pathway, such as this compound pyrophosphokinase (HPPK) and dihydropteroate (B1496061) synthase (DHPS), are frequent subjects of these studies. nih.govpnas.org

A common approach is a coupled spectrophotometric assay. For instance, the activity of DHPS can be monitored by coupling its reaction to dihydrofolate reductase (DHFR). In this setup, the dihydropteroate produced by DHPS is reduced by DHFR, a reaction that involves the oxidation of NADPH to NADP+. The decrease in NADPH concentration can be monitored by measuring the absorbance at 340 nm. nih.gov This method allows for the determination of kinetic parameters and the evaluation of inhibitor potency.

Inhibition studies often involve measuring enzyme activity in the presence of varying concentrations of a potential inhibitor to determine parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). pnas.org For example, the inhibitory effects of various sulfonamides and sulfones on DHPS have been characterized using enzymatic assays. pnas.org More advanced screening methods may employ techniques like differential scanning fluorimetry to identify compounds that bind to the target enzyme. mdpi.comresearchgate.net

Structural Biology Approaches

Structural biology provides invaluable atomic-level insights into how this compound and its derivatives interact with their target enzymes. X-ray crystallography is a primary tool used to determine the three-dimensional structures of enzymes like the bifunctional HPPK-DHPS from various organisms, often in complex with substrates, substrate analogs, or inhibitors. nih.govsemanticscholar.org

X-ray Crystallography of HPPK Complexes with this compound Analogs

X-ray crystallography has been an indispensable tool for visualizing the three-dimensional structures of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) in complex with substrate analogs, providing a static yet high-resolution snapshot of molecular interactions. nih.govnih.gov This technique has revealed critical details about the enzyme's active site, the binding modes of pterin analogs, and the significant conformational changes that occur upon substrate binding. nih.govnih.gov

Studies on HPPK from various organisms, including Escherichia coli and Plasmodium vivax, have demonstrated that the enzyme possesses a flexible active site. nih.govnih.gov Three loop regions surrounding the catalytic center undergo dramatic conformational shifts to enclose the substrates, creating a catalytically competent state. nih.govnih.gov For example, the crystal structure of E. coli HPPK in a ternary complex with a this compound analog, two magnesium ions, and an ATP analog (AMPCPP) was determined at a resolution of 1.25 Å. nih.gov This structure showed how the enzyme seals the active site and how the coordination of the Mg²⁺ ions creates the proper geometry for the pyrophosphoryl transfer reaction. nih.gov

Similarly, the crystal structure of the bifunctional HPPK–DHPS enzyme from the malaria parasite Plasmodium vivax was solved in complex with four substrates/analogs, including a pterin molecule. nih.govresearchgate.net This structure provided crucial insights into the architecture of the fused enzyme and helped to rationalize the mechanisms of resistance to antifolate drugs like sulfadoxine. nih.govresearchgate.net

Bisubstrate analog inhibitors, which link a pterin moiety to an adenosine (B11128) moiety, have also been studied crystallographically. nih.gov The structure of E. coli HPPK complexed with P¹-(this compound)-P⁴-(5'-adenosyl)tetraphosphate (HP(4)A) at 1.85 Å resolution revealed that the inhibitor occupies both the pterin and ATP binding sites, inducing significant conformational changes in the enzyme. nih.gov These structural studies are fundamental for the rational design of more potent HPPK inhibitors. nih.govnih.gov

| Organism | Ligand(s) | Resolution (Å) | PDB Code | Key Findings |

|---|---|---|---|---|

| Escherichia coli | HP, 2xMg²⁺, AMPCPP | 1.25 | 1Q0N | Demonstrates sealing of the active center and roles of 26 residues. nih.gov |

| Escherichia coli | MgHP(4)A | 1.85 | 1HKA | Bisubstrate analog occupies both substrate sites, inducing conformational changes. nih.gov |

| Plasmodium vivax | Pterin, AMPCPP, PtPP, pABA | N/A | 6JAU | Reveals architecture of bifunctional enzyme and insights into drug resistance. nih.gov |

| Francisella tularensis | DHP, AMPcPP | 2.20 | 3KZO | Shows interactions between the DHP pterin ring and the enzyme's TIM-barrel. plos.org |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary technique to X-ray crystallography for studying the structure and dynamics of HPPK and its interactions with ligands like this compound in solution. nih.gov While crystallography provides a static picture, NMR can reveal information about the flexibility of the enzyme and the conformational changes that occur during the binding process. researchgate.netresearchgate.net

NMR studies have been instrumental in confirming that the three flexible loop regions of HPPK, which are critical for catalysis, undergo significant conformational shifts upon substrate binding. nih.gov This dynamic behavior is essential for the enzyme's function, allowing it to first bind ATP and then 6-hydroxymethyl-7,8-dihydropterin (HMDP) in a specific order. nih.govresearchgate.net The binding of ATP induces a conformational change that properly forms the binding site for the pterin substrate. nih.gov

NMR can also be used to determine the binding affinities of different ligands and to map the interaction surfaces between the protein and small molecules. By monitoring changes in the chemical shifts of specific atoms in the protein upon titration with a ligand, researchers can identify the amino acid residues involved in binding and quantify the strength of the interaction.

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Alkyl C-H | ~1-2 | Protons on sp³ carbons, generally upfield. chemistrysteps.com |

| -CH₂-O- (as in hydroxymethyl) | ~3.5-4.5 | Deshielded by the adjacent oxygen atom. pdx.edu |

| Aromatic C-H (pterin ring) | ~6.5-8.5 | Protons on the heteroaromatic ring system are deshielded. hw.ac.uk |

| Amine N-H | Variable (broad) | Chemical shift and appearance are highly dependent on solvent, concentration, and pH. hw.ac.uk |

| Hydroxyl O-H | Variable (broad) | Position can vary widely and is often solvent-dependent. hw.ac.uk |

Molecular Docking and Virtual Screening for Inhibitor Design

Computational techniques such as molecular docking and virtual screening have become essential tools for the discovery and rational design of novel HPPK inhibitors. nih.govfrontiersin.org These methods allow researchers to screen vast libraries of chemical compounds in silico to identify potential "hits" that are predicted to bind favorably to the enzyme's active site. rsc.orgfrontiersin.org

The process typically begins with a known three-dimensional structure of the target protein, often obtained from X-ray crystallography. mdpi.com A virtual library of compounds, such as the ZINC database, is then computationally "docked" into the active site of HPPK. nih.govmdpi.com Docking algorithms calculate the most likely binding poses of each compound and assign a score based on the predicted binding affinity or energy. nih.govnih.gov This score considers factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces between the ligand and the protein. nih.gov

Compounds with the best docking scores are then selected for experimental validation, for instance, through enzyme inhibition assays. frontiersin.org This approach significantly accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested in the lab. frontiersin.org For example, a virtual screen of the ZINC15 library was used to identify the first known inhibitors of Salmonella enterica HPPK, with the most active compound showing an IC₅₀ value of 10.4 μM. nih.gov

| Target Organism | Screening Library | Identified Hit Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (μM) |

|---|---|---|---|---|

| Salmonella enterica | ZINC15 | Compound 7 | -8.9 (Schrödinger) | 10.4 |

| SARS-CoV-2 Mpro (example) | Various | EY16 | -10.83 | N/A |

| HPK1 (example) | ChemDiv | M074-2865 | N/A | 2.93 |

Differential Scanning Fluorimetry (DSF) for Protein Stability and Ligand Interactions

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay or ThermoFluor, is a high-throughput biophysical technique used to assess protein stability and to screen for ligand binding. nih.govbohrium.comnih.gov The method relies on monitoring the thermal unfolding of a protein in the presence of an environmentally sensitive fluorescent dye. domainex.co.ukharvard.edu

In a typical DSF experiment, a protein is mixed with a dye (like SYPRO Orange) that fluoresces weakly in an aqueous environment but strongly when bound to hydrophobic regions of a protein. domainex.co.uknih.gov As the temperature is gradually increased, the protein begins to unfold, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a sharp increase in fluorescence. nih.gov The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tₘ), which is a measure of the protein's thermal stability. nih.govresearchgate.net

The binding of a ligand, such as a this compound analog or a potential inhibitor, often stabilizes the protein's structure. researchgate.net This stabilization results in an increase in the Tₘ. By measuring this "thermal shift" (ΔTₘ), researchers can rapidly screen compound libraries to identify molecules that bind to the target protein. nih.govnih.gov DSF is a valuable tool in the early stages of drug discovery for hit identification and for optimizing buffer conditions for protein purification and crystallization. nih.govresearchgate.net

| Condition | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) | Interpretation |

|---|---|---|---|

| Protein alone (e.g., HPPK) | 50.0 °C | - | Baseline thermal stability. |

| Protein + Non-binding Compound | 50.1 °C | +0.1 °C | No significant interaction. |

| Protein + Weak Binder | 52.5 °C | +2.5 °C | Weak stabilizing interaction. |

| Protein + Strong Binder/Substrate Analog | 58.0 °C | +8.0 °C | Strong stabilizing interaction, indicative of tight binding. nih.gov |

Quantum Chemical Calculations for Photoreceptor Properties

Quantum chemical calculations are employed to investigate the electronic structure and photophysical properties of pterin derivatives, including this compound. nih.gov These computational methods provide fundamental insights into how these molecules absorb light and dissipate the energy, which is key to understanding their function as photoreceptors and photosensitizers. nih.govnih.gov

Pterins are known to absorb UVA radiation and can participate in photoinduced redox reactions. nih.govresearchgate.net Quantum chemical calculations can predict various properties, such as the energies of the ground and excited electronic states (S₀, S₁, T₁), absorption and fluorescence spectra, and the quantum yields for fluorescence and triplet state formation. nih.gov For instance, calculations have shown that alkylation of the pterin ring can lower the triplet state (T₁) energy, which is consistent with an enhanced ability to generate singlet oxygen (¹O₂), a reactive oxygen species. nih.gov

These theoretical studies are crucial for understanding the mechanisms by which pterins can act as light-harvesting antenna molecules in photoenzymes like DNA-photolyase. nih.gov By calculating the electronic transitions and excited-state properties, scientists can better comprehend the role of pterin cofactors in biological photoreception and the potential for these molecules to cause photodamage through the generation of reactive oxygen species. nih.govresearchgate.net

| Pterin Derivative | Transition | Calculated Energy (kcal mol⁻¹) | Key Implication |

|---|---|---|---|

| O-alkylated pterin | S₀→S₁ | ~76 | Lower excited state energy compared to N-alkylation. nih.gov |

| O-alkylated pterin | S₀→T₁ | ~64 | Lower triplet state energy, potentially higher ¹O₂ yield. nih.gov |

| N-alkylated pterin | S₀→S₁ | ~81 | Higher excited state energy. nih.gov |

| N-alkylated pterin | S₀→T₁ | ~68 | Higher triplet state energy. nih.gov |

Chemical Synthesis and Derivatization of 6 Hydroxymethylpterin

Classical Synthesis Routes

The classical chemical syntheses of 6-hydroxymethylpterin rely on the construction of the pterin (B48896) ring system from pyrimidine (B1678525) precursors or the modification of pre-existing pterin scaffolds.

Condensation of 2,5,6-triamino-4-hydroxypyrimidine with Dihydroxyacetone

A fundamental and widely employed method for the synthesis of pterins involves the condensation of a 2,5,6-triaminopyrimidine with a suitable dicarbonyl compound. In the case of this compound, 2,5,6-triamino-4-hydroxypyrimidine is reacted with dihydroxyacetone.

The reaction proceeds through the initial condensation of the more reactive 5-amino group of the pyrimidine with one of the carbonyl groups of dihydroxyacetone to form a Schiff base. Subsequent intramolecular cyclization involving the 6-amino group and the remaining carbonyl group, followed by aromatization through the loss of water, yields the pterin ring system. The use of dihydroxyacetone as the three-carbon unit directly introduces the 6-hydroxymethyl substituent. The reaction conditions, such as solvent and pH, are critical for optimizing the yield and minimizing the formation of side products.

| Reactant | Role |

| 2,5,6-Triamino-4-hydroxypyrimidine | Pyrimidine precursor providing the pyrimidine ring of the pterin system. |

| Dihydroxyacetone | Dicarbonyl compound that forms the pyrazine (B50134) ring and provides the 6-hydroxymethyl substituent. |

Preparation from 6-Methylpterin via Oxidation and Hydrolysis

An alternative approach to this compound involves the functional group modification of a pre-existing pterin, specifically 6-methylpterin. This method entails the oxidation of the methyl group at the 6-position to an intermediate that can be subsequently hydrolyzed to the hydroxymethyl group.

The oxidation of 6-methylpterin can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding aldehyde (pterin-6-carbaldehyde) or carboxylic acid (pterin-6-carboxylic acid). Following the oxidation step, a hydrolysis reaction is typically required to convert the oxidized intermediate into the final this compound product. The specifics of the hydrolysis step depend on the nature of the intermediate formed during oxidation.

Reduction or Cannizzaro Reaction of Pterin-6-carbaldehyde

This compound can also be synthesized from pterin-6-carbaldehyde (6-formylpterin) through reduction of the aldehyde functionality. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an aqueous solution. The reaction is typically carried out under controlled pH conditions, often around pH 9.0, to ensure the selective reduction of the aldehyde group without affecting the pterin ring system. The product, this compound, can then be isolated by adjusting the pH to precipitate the compound. For instance, 7.9 g of 6-formylpterin can be dissolved in water with the addition of 50% NaOH, and the pH is then adjusted to 9.0. The reduction is carried out by the slow addition of 2.8 g of NaBH₄ over several hours. The resulting this compound is precipitated by lowering the pH to 6.0 and can be collected by filtration. schircks.ch

Alternatively, in the absence of a reducing agent, pterin-6-carbaldehyde, which is a non-enolizable aldehyde, can undergo a Cannizzaro reaction. wikipedia.org This reaction involves the base-induced disproportionation of two molecules of the aldehyde. One molecule is oxidized to the corresponding carboxylic acid (pterin-6-carboxylic acid), while the other is reduced to the primary alcohol (this compound). wikipedia.org This method produces a mixture of two products, which would then require separation. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. wikipedia.org

| Starting Material | Reagent/Reaction Type | Product(s) |

| Pterin-6-carbaldehyde | Sodium Borohydride (Reduction) | This compound |

| Pterin-6-carbaldehyde | Strong Base (Cannizzaro Reaction) | This compound and Pterin-6-carboxylic acid |

Synthesis of Phosphorylated Derivatives

The phosphorylated derivatives of this compound are of significant biological interest, particularly in the context of folate biosynthesis.

This compound Monophosphate

The synthesis of this compound monophosphate involves the selective phosphorylation of the primary alcohol group of this compound. This can be achieved through various chemical phosphorylation methods. A common strategy involves the use of a phosphorylating agent, such as phosphoryl chloride (POCl₃) or a protected phosphate (B84403) derivative, in the presence of a suitable base. The reaction conditions must be carefully controlled to avoid phosphorylation at other positions on the pterin ring. Protecting groups may be employed on the amino and lactam functions of the pterin ring to ensure the selective phosphorylation of the 6-hydroxymethyl group. Following the phosphorylation reaction, a deprotection step is necessary to yield the final monophosphate product.

This compound Diphosphate (B83284)

The diphosphorylated derivative, this compound diphosphate (also referred to as 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate or DHPPP in its reduced form), is a key intermediate in the folate biosynthetic pathway. nih.govdrugbank.com Its synthesis is typically achieved enzymatically. The enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) catalyzes the transfer of a pyrophosphate group from adenosine (B11128) triphosphate (ATP) to 6-hydroxymethyl-7,8-dihydropterin. nih.govdrugbank.comnih.gov This enzymatic reaction is highly specific and efficient, making it the preferred method for preparing the biologically active diphosphate.

The reaction can be summarized as follows: ATP + 6-hydroxymethyl-7,8-dihydropterin ⇌ AMP + 6-hydroxymethyl-7,8-dihydropterin diphosphate

This enzymatic synthesis is a critical step in the de novo folate biosynthesis pathway in many microorganisms. nih.govnih.gov

| Derivative | Synthetic Method | Key Reagents/Enzymes |

| This compound Monophosphate | Chemical Phosphorylation | Phosphorylating agent (e.g., POCl₃), Base |

| This compound Diphosphate | Enzymatic Synthesis | 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), ATP |

Synthesis of Glycosylated Derivatives

The synthesis of glycosylated derivatives of this compound has been a subject of scientific investigation, leading to the successful preparation of specific glucosides. These synthetic efforts are crucial for studying the biological roles and properties of these modified pterin compounds.

The first definitive synthesis of this compound α-D-glucoside was accomplished through a multi-step process. elsevierpure.comnii.ac.jp A key precursor, N²-(N,N-dimethylaminomethylene)-6-hydroxymethyl-3-[2-(4-nitrophenyl)ethyl]pterin, was synthesized from 2,5,6-triamino-4-hydroxypyrimidine over five steps. elsevierpure.comnii.ac.jp This precursor was then treated with 4,6-di-O-acetyl-2,3-di-O-(4-methoxybenzyl)-α-D-glucopyranosyl bromide in the presence of tetraethylammonium bromide and N-ethyldiisopropylamine. elsevierpure.comnii.ac.jp The final step involved the removal of the protecting groups to yield the target α-D-glucoside. elsevierpure.comnii.ac.jp

The synthesis of this compound β-D-glucoside was achieved using a selective glycosylation method. elsevierpure.comnii.ac.jp The same key precursor, N²-(N,N-dimethylaminomethylene)-6-hydroxymethyl-3-[2-(4-nitrophenyl)ethyl]pterin, was utilized. elsevierpure.comnii.ac.jp This compound was reacted with 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide. elsevierpure.comnii.ac.jp The reaction was facilitated by the presence of silver triflate and tetramethylurea to afford the desired β-D-glucoside. elsevierpure.comnii.ac.jp

The synthesis of pterin glycosides requires strategic approaches due to the low solubility of pterin derivatives in nonpolar aprotic solvents typically used for glycosylation reactions. To overcome this, protecting and solubilizing groups are introduced onto the pterin ring system. A common and effective strategy involves the use of N²-(N,N-dimethylaminomethylene)-3-[2-(4-nitrophenyl)ethyl]pterin derivatives as glycosyl acceptors. nih.gov

For instance, in the synthesis of biopterin glycosides, a related pterin, the starting material was converted into a more soluble derivative to facilitate the glycosylation reaction. core.ac.uk Selective glycosylation can be influenced by the choice of glycosyl donor, promoter, and reaction conditions, allowing for the preferential formation of either α or β anomers. The use of specific reagents like silver triflate and tetramethylurea has been shown to be effective in promoting these selective reactions. elsevierpure.comnii.ac.jpcore.ac.uk

| Glycosylated Derivative | Key Reagents |

| This compound α-D-Glucoside | 4,6-di-O-acetyl-2,3-di-O-(4-methoxybenzyl)-α-D-glucopyranosyl bromide, tetraethylammonium bromide, N-ethyldiisopropylamine |

| This compound β-D-Glucoside | 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl bromide, silver triflate, tetramethylurea |

Design and Synthesis of Enzyme Inhibitors and Analogs

This compound serves as a scaffold for the design and synthesis of enzyme inhibitors, particularly for enzymes in the folate biosynthesis pathway. This pathway is a key target for the development of antimicrobial agents because it is essential for microorganisms but absent in humans. nih.govresearchgate.netlongdom.org

6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is a crucial enzyme in the folate pathway that catalyzes the transfer of pyrophosphate from ATP to 6-hydroxymethyl-7,8-dihydropterin. nih.govlongdom.orgnih.gov Bisubstrate analogue inhibitors, which are designed to mimic the binding of both substrates (the pterin and ATP), have been developed as potent inhibitors of HPPK. nih.govnih.gov These inhibitors typically consist of a pterin moiety linked to an adenosine moiety. nih.govnih.gov

A series of bisubstrate analogue inhibitors have been synthesized by linking this compound to adenosine through a chain of two, three, or four phosphate groups. nih.govlongdom.orgnih.gov These conjugates are designed to occupy both the pterin- and ATP-binding sites of HPPK. nih.gov The affinity and inhibitory activity of these analogues were found to be dependent on the length of the phosphate bridge. nih.gov

P¹-(this compound)-P²-(5'-adenosyl)diphosphate (HP₂A) : This analogue with a two-phosphate linker showed minimal affinity and inhibitory activity for E. coli HPPK. nih.gov

P¹-(this compound)-P³-(5'-adenosyl)triphosphate (HP₃A) : The triphosphate-linked analogue demonstrated moderate affinity and inhibitory activity, with a dissociation constant (Kd) of 4.25 µM in the presence of Mg²⁺ and an IC₅₀ of 1.27 µM. nih.gov

P¹-(this compound)-P⁴-(5'-adenosyl)tetraphosphate (HP₄A) : The analogue with a four-phosphate bridge exhibited the highest affinity and inhibitory activity. nih.gov It had a Kd of 0.47 µM in the presence of Mg²⁺ and an IC₅₀ of 0.44 µM. nih.gov The affinity of MgHP₄A for HPPK was approximately 116 and 76 times higher than that of MgADP and this compound, respectively. nih.gov

Crystallographic studies of HPPK in complex with the tetraphosphate analogue revealed that the inhibitor indeed occupies both substrate-binding sites and induces significant conformational changes in the enzyme. nih.gov These findings indicate that a minimum linker length of approximately 7 Å is necessary for effective bisubstrate analogue inhibition of HPPK. nih.gov

| Inhibitor | Phosphate Linker Length | Kd (µM) with Mg²⁺ | IC₅₀ (µM) |

| HP₂A | 2 | - | - |

| HP₃A | 3 | 4.25 | 1.27 |

| HP₄A | 4 | 0.47 | 0.44 |

Bisubstrate Analogue Inhibitors of HPPK

Piperidine-Containing Linkages as Transition State Analogs

In the quest for potent inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), a key enzyme in the folate pathway, researchers have engineered bisubstrate analogs that mimic the enzyme's transition state. researchgate.netnih.gov HPPK catalyzes the pyrophosphoryl transfer from ATP to 6-hydroxymethyl-7,8-dihydropterin (HP), a critical step for microbial survival. researchgate.netnih.gov As this enzyme is absent in mammals, it represents a prime target for novel antimicrobial agents. researchgate.netnih.gov

Initial efforts led to first-generation inhibitors where this compound was linked to adenosine via phosphate groups. researchgate.netnih.gov Subsequent advancements resulted in second-generation inhibitors, where the phosphate bridge was substituted with a more stable piperidine-containing linkage. researchgate.netnih.gov This modification was designed to create a more effective transition state analog, thereby exhibiting high-affinity binding to the enzyme. researchgate.netnih.gov

Further refinement of this strategy has led to the synthesis of third-generation inhibitors. These compounds are designed based on the structure of the piperidine-containing inhibitors to more closely replicate the transition state of the enzymatic reaction. researchgate.netnih.gov The synthesis and characterization of these inhibitors, including their protein-binding properties and enzyme inhibition capabilities, have been pivotal in advancing the development of these bisubstrate analog inhibitors. researchgate.netnih.gov Crystal structure analysis of these inhibitors in complex with HPPK has provided valuable insights for future drug design. researchgate.netnih.gov

| Inhibitor Generation | Linkage Type | Design Principle | Key Advancement |

|---|---|---|---|

| First | Phosphate groups | Bisubstrate analog | Initial concept of linking this compound and adenosine. researchgate.netnih.gov |

| Second | Piperidine-containing | Transition state analog | Replacement of the unstable phosphate bridge with a stable piperidine moiety. researchgate.netnih.gov |

| Third | Piperidine-containing (modified) | Enhanced transition state mimicry | Refined design based on structural and mechanistic studies for higher affinity. researchgate.netnih.gov |

Novel Phenylazo- and Phenyltriazolyl-pyrimidinone Derivatives as PfHPPK Inhibitors

The search for new antimalarial agents has led to the investigation of inhibitors targeting Plasmodium falciparum 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (PfHPPK). This enzyme is a promising drug target as it is essential for the parasite's folate biosynthesis pathway and has no human orthologue.